2,4-dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one
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Overview
Description
2,4-Dihydrospiro[1-benzopyran-3,1’-cyclobutan]-4-one is a complex organic compound characterized by a spirocyclic structure, where a benzopyran ring is fused with a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydrospiro[1-benzopyran-3,1’-cyclobutan]-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzopyran derivatives with cyclobutanone in the presence of a strong acid catalyst can yield the desired spirocyclic compound. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydrospiro[1-benzopyran-3,1’-cyclobutan]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4-Dihydrospiro[1-benzopyran-3,1’-cyclobutan]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-dihydrospiro[1-benzopyran-3,1’-cyclobutan]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-amine hydrochloride
- 3,4-Dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride
Uniqueness
2,4-Dihydrospiro[1-benzopyran-3,1’-cyclobutan]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1557699-49-6 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
spiro[2H-chromene-3,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C12H12O2/c13-11-9-4-1-2-5-10(9)14-8-12(11)6-3-7-12/h1-2,4-5H,3,6-8H2 |
InChI Key |
OXTXVDWZAGAPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COC3=CC=CC=C3C2=O |
Purity |
95 |
Origin of Product |
United States |
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